Benzofuran, 2,3-dihydro-2,2,6-trimethyl-
Overview
Description
Benzofuran, 2,3-dihydro-2,2,6-trimethyl- is an organic compound with the molecular formula C11H14O and a molecular weight of 162.2283 g/mol . It is a derivative of benzofuran, characterized by the presence of three methyl groups and a dihydro structure, which makes it distinct from other benzofuran derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran, 2,3-dihydro-2,2,6-trimethyl- can be achieved through various methods. One common approach involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale chemical reactions using readily available starting materials and efficient catalytic systems
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 2,3-dihydro-2,2,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .
Scientific Research Applications
Benzofuran, 2,3-dihydro-2,2,6-trimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzofuran, 2,3-dihydro-2,2,6-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Benzofuran, 2,3-dihydro-2,2,6-trimethyl- can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share a similar benzofuran core but differ in their substituents and biological activities. Benzofuran, 2,3-dihydro-2,2,6-trimethyl- is unique due to its specific dihydro structure and trimethyl substitution, which confer distinct chemical and biological properties .
List of Similar Compounds
- Psoralen
- 8-Methoxypsoralen
- Angelicin
- Benzofuran, 2,3-dihydro-2-methyl-
- Benzofuran, 2,3-dihydro-2,2,6-trimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-one
Properties
IUPAC Name |
2,2,6-trimethyl-3H-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-4-5-9-7-11(2,3)12-10(9)6-8/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOKUGYMOSTLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(O2)(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173728 | |
Record name | Benzofuran, 2,3-dihydro-2,2,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19956-97-9 | |
Record name | Benzofuran, 2,3-dihydro-2,2,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019956979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofuran, 2,3-dihydro-2,2,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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